molecular formula C13H18Cl2N2 B1345525 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine CAS No. 39577-43-0

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Cat. No. B1345525
CAS RN: 39577-43-0
M. Wt: 273.2 g/mol
InChI Key: NDQKGEFMUGSRNS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals, such as Trazodone, used to treat depression and post-traumatic stress .


Synthesis Analysis

This compound is synthesized from 1-(3-Chlorophenyl)piperazine hydrochloride and 1-Bromo-3-chloropropane . It is also reported to be present as an impurity in nefazodone hydrochloride, a pharmaceutical formulation .


Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is C13H18Cl2N2 . The molecular weight is 273.208 g/mol . The compound is a dibasic amine with no stereoisomers .


Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is used in the continuous flow process for the preparation of Trazodone . It is also used in the preparation of Benzoaza-Alkylaryl Piperazine derivatives for the treatment of mental diseases .


Physical And Chemical Properties Analysis

The compound has a melting point of 198-203 °C (lit.) . It is slightly soluble in DMSO and methanol when heated . The water solubility is 3.9g/L at 28℃ .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine has been synthesized through various methods, offering a yield of about 45.7% in one study (Mai, 2005). Another research detailed its synthesis and provided insights into its structural and electronic properties, highlighting its crystallization in the monoclinic crystal system with the P 21/c point group (Bhat et al., 2018).

Anticancer and Antituberculosis Potential

  • Studies have explored the use of derivatives of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine in anticancer and antituberculosis applications. One such study synthesized derivatives and tested them for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity, finding significant results in both areas (Mallikarjuna, Padmashali, & Sandeep, 2014).

Medicinal Intermediates

  • The compound is considered an important medicinal intermediate for the preparation of 1,4-N,N-substituted piperazines, which have various pharmaceutical applications [(Weiliang, 2008)](https://consensus.app/papers/synthesis-medicinal-intermediates-14nnsubstituted-weiliang/0c41bc723a465791ae4a719f7637bd3c/?utm_source=chatgpt).

Quantitative Analysis in Pharmaceuticals

  • A method for the quantitative determination of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl as an impurity in pharmaceuticals using liquid chromatography–tandem mass spectrometry has been developed. This showcases its relevance in ensuring the quality and safety of pharmaceutical products (Venugopal et al., 2014).

Antitumor Activity

  • Certain 1,2,4-triazine derivatives bearing a piperazine amide moiety, which include compounds with 1-(3-chlorophenyl) piperazine, have shown potential anticancer activities. These compounds were found effective in antiproliferative activities against breast cancer cells, compared to cisplatin, a known anticancer drug (Yurttaş et al., 2014).

Forensic Applications

  • In forensic science, the detection of 1-(3-chlorophenyl) piperazine in seized samples is crucial. A study proposed a rapid and portable electrochemical method for its detection, highlighting its utility in preliminary forensic analysis (Silva et al., 2021).

Spectroscopic Studies

  • Spectroscopic studies, including nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR), and Raman techniques, have been conducted on 1-(4-Chlorophenyl) piperazine. These studies provide essential data on the compound's molecular structure and properties (Dikmen, 2019).

Antimicrobial Activity

  • Research has been conducted on new piperazine derivatives, including those related to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, to evaluate their antimicrobial activity. These studies are crucial for developing new antimicrobial agents (Patil et al., 2021).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it may cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18Cl2N2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQKGEFMUGSRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192694
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Molecular Weight

273.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

CAS RN

39577-43-0
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
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Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Record name 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
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Record name 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE
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Synthesis routes and methods I

Procedure details

A 50% sodium hydroxide solution (430.6 g., 5.333 mole) is added dropwise to a stirred solution of 1-(3-chlorophenyl)piperazine hydrochloride (502.0 g., 2.153 mole) and 1-bromo-3-chloropropane (339.0 g., 2.153 mole) in 435 ml. water and 535 ml. acetone while maintaining temperature of 0°-10° C. Stirring is continued for a 16 hr. period at room temperature and the upper organic phase then separated and concentrated under reduced pressure. The remaining residual oil is taken up in 500 ml. acetone, filtered and the filtrate concentrated under reduced pressure to an oily residue which is dissolved in boiling dilute hydrochloric acid (1.67 liter water plus 280 ml. concentrated HCl, 3.36 mole). The oil which initially separates from the cooled acid solution, solidifies on standing and is collected, rinsed with cold water and air dried. Crystallization of this material from water employing activated charcoal affords 438.4 g. (66%) of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride, m.p. 196.5°-198.5° C. The hydrochloride salt is converted to the free base with aqueous 10% sodium hydroxide and recovered by extracting with ether (dried over magnesium sulfate). Concentration of the etheral extract affords 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine free base as an oily residue.
Quantity
430.6 g
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reactant
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502 g
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339 g
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1.67 L
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hydrochloride salt
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Synthesis routes and methods II

Procedure details

To a solution fo 7.36 g. (0.184 mole) of sodium hydroxide in 75 ml. of water and 75 ml. of acetone there is added 17.16 g. (0.074 mole) of 1-(3-chlorophenyl)piperazine hydrochloride and 11.59 g. (0.074 mole) of 1-bromo-3-chloropropane, and the resulting mixture is stirred at 27° for 18 hrs. The organic layer is then separated and concentrated to an oil under reduced pressure. The oil is treated with hot (85°) 6 N HCl until solution is complete, and the resulting solution is filtered and stored at 5° for 18 hrs. The precipitate which forms is collected on a filter to afford 17.52 g. (87%) of the hydrochloride salt of the product, m.p. 198°-200°. Concentration of the mother liquor under reduced pressure and recrystallization of the residue from water affords an additional 1.82 g (9%) of product, m.p. 196°-198°.
Quantity
0.184 mol
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reactant
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reactant
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0.074 mol
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0.074 mol
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hydrochloride salt
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Yield
9%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
CL Homrighausen, JA Krause Bauer - … Crystallographica Section E …, 2002 - scripts.iucr.org
The title compound, C13H19Cl2N2+·Cl−, exhibits stereochemical features that are deemed necessary for 5-HT1 subtype serotonin receptor interaction. A distance of 5.69 (1) Å is …
Number of citations: 3 scripts.iucr.org
MA Bhat, SH Lone, J Agim, RJ Butcher… - Journal of Molecular …, 2019 - Elsevier
C 6 H 5 Sesingle bondNa + (generated in situ by NaBH 4 reduction of (C 6 H 5 Se) 2 ) on reaction with 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazinium chloride under N 2 …
Number of citations: 2 www.sciencedirect.com
TL Lambat, SS Deo - Synth Catal, 2016 - researchgate.net
Montmorillonite K10 clay has an extremely significant heterogeneous catalyst for condensation reaction with high yield of the product as compared to other reported reagents. …
Number of citations: 1 www.researchgate.net
X Xiao, ZZ Gao, CL Shan, Z Tao, QJ Zhu… - Physical Chemistry …, 2015 - pubs.rsc.org
Complexation of haloalkane 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazinium (PZ+) dihydrochloride with symmetrical α,α′,δ,δ′-tetramethyl-cucurbit[6]uril (TMeQ[6]) has been …
Number of citations: 13 pubs.rsc.org
MA Bhat, SH Lone, SK Srivastava - Journal of Coordination …, 2018 - Taylor & Francis
C 6 H 5 Se − Na + (generated in situ by NaBH 4 reduction of (C 6 H 5 Se) 2 ) on reaction with ClC 3 H 6 C 4 H 8 N 2 ClC 6 H 5 under N 2 atmosphere results in C 6 H 5 SeC 3 H 6 C 4 H …
Number of citations: 4 www.tandfonline.com
MZ Kazancioglu - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
Two different amino piperazine derivatives bearing various halogen groups were synthesized in high yields and explored in further transformations. Reacting these amino piperazines …
Number of citations: 4 www.tandfonline.com
C Kuleya, S Hall, L Gautam, MD Cole - Analytical Methods, 2014 - pubs.rsc.org
This study presents a method for the simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. The method is based on simple solvent …
Number of citations: 12 pubs.rsc.org
DA Abou El-Ella, MM Hussein, RAT Serya… - Bioorganic …, 2014 - Elsevier
A new series of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid amide and 3,5,6,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one derivatives were designed, …
Number of citations: 12 www.sciencedirect.com
SS Pandurang, BR Bikaji, JS Yenu… - Journal of Chemistry …, 2013 - researchgate.net
A simple, convenient and green synthesis of new 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl) propyl) piperazine derivatives (2a-2h) using 1, 3-dipolar cycloaddition (click chemistry) …
Number of citations: 2 www.researchgate.net
DS Rao, S Geetha, MK Srinivasu, GO Reddy - Journal of pharmaceutical …, 2001 - Elsevier
A simple, selective and reproducible reversed-phase liquid chromatography (LC) method has been developed for the quantitative determination of nefazodone hydrochloride (I) in the …
Number of citations: 9 www.sciencedirect.com

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